N,N-bis(2-methoxyethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
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Overview
Description
“N,N-bis(2-methoxyethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine” is a complex organic compound that features a pyridine ring substituted with a boronate ester and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-bis(2-methoxyethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine” typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the Boronate Ester: The boronate ester group can be introduced via a Suzuki coupling reaction, using a boronic acid or boronate ester as a reagent.
Attachment of the Amine Group: The amine group can be introduced through nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the boronate ester to a boronic acid or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Bioconjugation: The compound can be used to modify biomolecules for various applications, including drug delivery and imaging.
Medicine
Drug Development: Its derivatives may have potential as therapeutic agents, particularly in targeting specific biological pathways.
Industry
Materials Science: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of “N,N-bis(2-methoxyethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine” depends on its specific application. In catalysis, it may act as a ligand that stabilizes transition states. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-methoxyethyl)-5-bromopyridin-2-amine: Similar structure but with a bromine atom instead of the boronate ester.
N,N-bis(2-methoxyethyl)-5-(trifluoromethyl)pyridin-2-amine: Contains a trifluoromethyl group instead of the boronate ester.
Uniqueness
The presence of the boronate ester group in “N,N-bis(2-methoxyethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine” makes it unique, as this group can participate in various chemical reactions, such as Suzuki coupling, which are not possible with the other similar compounds.
Properties
IUPAC Name |
N,N-bis(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BN2O4/c1-16(2)17(3,4)24-18(23-16)14-7-8-15(19-13-14)20(9-11-21-5)10-12-22-6/h7-8,13H,9-12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVDDWCOBIPKCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(CCOC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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